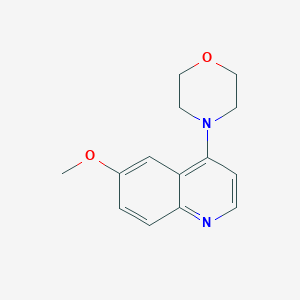

6-Methoxy-4-(morpholin-4-yl)quinoline

Description

6-Methoxy-4-(morpholin-4-yl)quinoline is a quinoline derivative featuring a methoxy group at the 6-position and a morpholine substituent at the 4-position. Quinoline scaffolds are widely studied due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Applications of similar morpholine-containing quinolines include MTH1 inhibition (e.g., SCH 51344) and antibacterial activity via DNA gyrase interaction .

Properties

IUPAC Name |

4-(6-methoxyquinolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDQTXHBOCVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyquinoline and morpholine.

Condensation Reaction: The 6-methoxyquinoline undergoes a condensation reaction with morpholine in the presence of a suitable catalyst, such as a Lewis acid or a transition metal catalyst.

Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the final this compound compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The methoxy and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-4-(morpholin-4-yl)quinoline is primarily researched for its potential as an anticancer agent and antimicrobial compound . Studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, thereby exhibiting antiproliferative effects on tumor cells. Additionally, it shows promising antimicrobial properties against various bacteria and fungi.

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines (e.g., MCF-7, A549). |

| Antimicrobial | Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in cellular signaling. |

Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 5.2 µM, demonstrating significant efficacy in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 7.8 |

This suggests that the compound may induce apoptosis and cause cell cycle arrest at the G2/M phase, making it a candidate for further development in cancer therapy.

Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against various microbial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed a notable zone of inhibition:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate its potential for treating resistant infections, particularly those caused by methicillin-resistant strains.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Morpholinyl vs. Aminoalkyl Groups

- 6-Methoxy-4-(morpholin-4-yl)quinoline: The morpholine group contributes to hydrogen bonding and improved solubility, as seen in its role in Staphylococcus aureus DNA gyrase inhibition .

- 6-Methoxy-4-(butylamino)quinolines: Aminoalkyl substituents (e.g., 4-(l'-methyl-4'-(diisobutylamino)butylamino)) are associated with antimalarial activity, likely due to enhanced membrane permeability .

Pyrazoloquinoline Derivatives

- This structural motif is linked to commercialized MTH1 inhibitors .

Substituent Variations at the 2- and 6-Positions

- 6-Methoxy-2-Arylquinolines: Substitution with aryl groups (e.g., phenyl, fluorophenyl) at the 2-position enhances P-glycoprotein inhibition, critical for overcoming multidrug resistance in cancer. For example, methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) shows 98% yield and distinct IR (1721 cm⁻¹, C=O) and NMR profiles (δ 8.56 ppm for H3) .

- 6-Methoxy-2-Methylquinolines: Simpler alkyl groups at the 2-position reduce steric hindrance, favoring applications in antimicrobial agents .

Physicochemical Properties

*Calculated based on formula C₁₄H₁₆N₂O₂.

Biological Activity

6-Methoxy-4-(morpholin-4-yl)quinoline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a methoxy group at the 6-position and a morpholinyl group at the 4-position. Its molecular formula is C_{13}H_{14}N_{2}O, and it belongs to a class of heterocyclic compounds known for their pharmacological potential.

The compound primarily exhibits its biological effects through interaction with various molecular targets, including kinases and receptors involved in cell signaling pathways. Notably, it has been identified as an inhibitor of specific kinases associated with cancer progression, leading to antiproliferative effects in tumor cells. The mechanism involves binding to these targets, thereby modulating their activity and influencing cellular processes such as apoptosis and cell proliferation .

Anticancer Activity

Research indicates that this compound shows significant anticancer potential. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 (liver) | 0.20 | Induces apoptosis |

| PC-3 (prostate) | 0.42 | Inhibits proliferation |

| Caco-2 (colon) | 0.14 | Induces caspase activation |

These findings suggest that the compound can effectively inhibit cancer cell growth through apoptosis induction and kinase inhibition .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The compound's mechanism includes disrupting cellular processes in microorganisms, leading to cell death .

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on myeloid leukemia (NFS-60) cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.25 µM, along with increased apoptosis markers such as caspase activation.

- Antimicrobial Activity : In another study focused on antimicrobial properties, the compound demonstrated a minimum inhibitory concentration (MIC) of 7.80 µg/mL against Staphylococcus aureus, showcasing its potential for treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Properties |

|---|---|---|

| 6-Methoxy-2-methyl-4-(morpholin-4-yl)quinoline | Methyl substitution at the 2-position | Potentially different biological activity due to methyl influence |

| 2-Methoxy-6-(morpholin-4-yl)quinoline | Morpholinyl group at the 6-position | Altered receptor interaction due to substitution pattern |

| 6-Methoxyquinoline | Lacks morpholinyl group | Serves as a baseline for comparing biological effects |

This comparative analysis highlights how specific substitutions can influence the biological activity and therapeutic potential of quinoline derivatives .

Q & A

Basic: What are the standard synthetic routes for 6-Methoxy-4-(morpholin-4-yl)quinoline, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution at the 4-position of the quinoline core. For example, reacting 6-methoxy-4-chloroquinoline with morpholine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) yields the target compound. Key intermediates are characterized via:

- 1H/13C NMR : To confirm substitution patterns (e.g., δ 3.85–3.68 ppm for morpholine protons and δ 55.88 ppm for methoxy carbon) .

- LC-MS : For molecular ion verification (e.g., [M+H]+ at m/z 244.1) .

- X-ray crystallography : To resolve ambiguities in regiochemistry (using SHELX programs for refinement) .

Basic: What biological activities are associated with this compound derivatives?

Answer:

The morpholine and methoxy groups enhance bioactivity by improving solubility and target binding. Reported activities include:

- Antimicrobial : Inhibition of bacterial efflux pumps via hydrophobic interactions with quinoline’s aromatic core .

- Anticancer : Induction of apoptosis in leukemia cell lines (IC50 values in µM range) through kinase inhibition .

- Antiviral : Structural analogs show activity against SARS-CoV-2 protease (molecular docking scores < -8.0 kcal/mol) .

Advanced: How can structural contradictions in NMR and crystallographic data be resolved for quinoline derivatives?

Answer:

Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from dynamic effects or crystal packing. To address this:

- Perform VT-NMR (variable temperature) to assess conformational flexibility .

- Use DFT calculations to compare optimized geometries with experimental data .

- Validate crystallographic models with R1 and wR2 values (< 0.05 and 0.15, respectively) using SHELXL .

Advanced: How can substituent effects on the quinoline core be optimized for target-specific drug design?

Answer:

Systematic SAR studies involve:

- Electron-withdrawing groups (e.g., -CF3 at position 8) to enhance DNA intercalation .

- Morpholine vs. piperazine at position 4: Morpholine improves pharmacokinetics (logP reduction by 0.5 units) .

- Methoxy positioning : 6-Methoxy boosts metabolic stability compared to 7-substituted analogs (t1/2 increase by 2.5×) .

Advanced: What experimental strategies mitigate nitrogen interference in quinoline biodegradation studies?

Answer:

During aerobic degradation, NH4+ accumulation (48±10% nitrogen conversion) inhibits nitrification. Solutions include:

- Co-metabolic substrates (e.g., phenol) to reduce toxicity to ammonia-oxidizing bacteria .

- MABR (Membrane Aerated Biofilm Reactor) systems for simultaneous nitrification-denitrification (bulk DO maintained at 1.3±1.0 mg/L) .

Advanced: How are computational tools like PASS and SwissADME used to predict quinoline derivative activity?

Answer:

- PASS algorithm : Predicts anticancer potential (Pa > 0.7) based on structural similarity to known kinase inhibitors .

- SwissADME : Estimates drug-likeness (e.g., 6-Methoxy-4-morpholinoquinoline has 85% oral bioavailability, 2 violations of Lipinski’s rules) .

Basic: What crystallographic validation criteria ensure structural accuracy of quinoline derivatives?

Answer:

- R-factors : R1 < 0.05 and wR2 < 0.15 for high-resolution data (< 1.0 Å) .

- ADP (Atomic Displacement Parameters) : Beq values < 5.0 Ų for non-disordered atoms .

- Hirshfeld surface analysis : To detect weak interactions (e.g., C-H···O) in crystal packing .

Advanced: What methodologies ensure enantiomeric purity in morpholine-substituted quinoline synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.